1-(propan-2-yl)-1H-indole-4-carboxylic acid

Physicochemical profiling CNS drug design Lipophilicity optimization

1-(Propan-2-yl)-1H-indole-4-carboxylic acid (CAS 1030423-99-4) is an N1-alkylated indole-4-carboxylic acid with a molecular weight of 203.24 g/mol and a computed logP of 2.2. It is a synthetic intermediate whose primary demonstrated value lies in constructing the 1-isopropylindole-4-carboxamide pharmacophore found in clinical-stage Enhancer of Zeste Homolog 2 (EZH2) inhibitors such as GSK503.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 1030423-99-4
Cat. No. B2726271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propan-2-yl)-1H-indole-4-carboxylic acid
CAS1030423-99-4
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCC(C)N1C=CC2=C(C=CC=C21)C(=O)O
InChIInChI=1S/C12H13NO2/c1-8(2)13-7-6-9-10(12(14)15)4-3-5-11(9)13/h3-8H,1-2H3,(H,14,15)
InChIKeyBULZKWRARUNZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Propan-2-yl)-1H-indole-4-carboxylic acid (CAS 1030423-99-4): An N1-Isopropyl Indole Building Block for Targeted EZH2 Inhibitor Synthesis


1-(Propan-2-yl)-1H-indole-4-carboxylic acid (CAS 1030423-99-4) is an N1-alkylated indole-4-carboxylic acid with a molecular weight of 203.24 g/mol and a computed logP of 2.2 . It is a synthetic intermediate whose primary demonstrated value lies in constructing the 1-isopropylindole-4-carboxamide pharmacophore found in clinical-stage Enhancer of Zeste Homolog 2 (EZH2) inhibitors such as GSK503 . The compound is commercially supplied as a solid at ≥95% purity by multiple vendors .

1-(Propan-2-yl)-1H-indole-4-carboxylic acid: Why N1-Unsubstituted or Alternative N1-Alkyl Indole-4-carboxylic Acids Cannot Directly Substitute


Simple indole-4-carboxylic acid (logP 1.87) or alternative N1-alkyl analogs (e.g., 1-methyl, logP 2.47; 1-ethyl, logP 1.8) display distinct lipophilicity and steric profiles that critically alter their behavior in both chemical reactions and biological systems . The 1-isopropyl group confers a specific steric bulk and a balanced logP of 2.2 that directly influences the binding conformation of downstream inhibitors within the EZH2 SAM pocket; substitution with a smaller (methyl) or linear (ethyl) group changes the vector of the indole core and has been shown to reduce or abolish EZH2 inhibitory potency in related chemotypes . Generic replacement therefore risks both synthetic incompatibility—since N1-substitution directs regiochemical outcomes in subsequent functionalization—and failure to reproduce the pharmacological profile required for target engagement.

Product-Specific Quantitative Evidence Guide for 1-(Propan-2-yl)-1H-indole-4-carboxylic acid (CAS 1030423-99-4)


Computed logP Advantage: 1-Isopropyl Confers Optimal Lipophilicity Relative to 1-Methyl and 1-Ethyl Analogs for Blood-Brain Barrier Penetration

The computed logP of 1-(propan-2-yl)-1H-indole-4-carboxylic acid (2.2) falls between that of the more lipophilic 1-methyl analog (2.47) and the less lipophilic 1-ethyl analog (1.8), placing it within the optimal range for passive blood-brain barrier permeability . This intermediate lipophilicity is critical because EZH2 inhibitors such as GSK126 and CPI-1205 require CNS exposure for activity against glioblastoma and brain-metastatic tumors, yet excessive lipophilicity increases metabolic clearance and off-target promiscuity .

Physicochemical profiling CNS drug design Lipophilicity optimization

Patented Synthetic Utility: 73% Yield Hydrolysis to a Carboxylic Acid Intermediate Essential for the GSK503 EZH2 Inhibitor Scaffold

Patent WO2014155301A1 explicitly employs 1-(propan-2-yl)-1H-indole-4-carboxylic acid as the acid coupling partner to generate N-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-1-(1-methylethyl)-1H-indole-4-carboxamide, the core scaffold of the picomolar EZH2 inhibitor GSK503 . The carboxylic acid is reliably accessed via alkaline hydrolysis of methyl 1-isopropyl-1H-indole-4-carboxylate in 73% yield, providing a robust entry point for library synthesis . In contrast, the unsubstituted indole-4-carboxylic acid or alternative N1-alkyl analogs cannot generate this specific pharmacophore without additional synthetic steps for N1-functionalization, which often proceed in lower overall yield and with regiochemical ambiguity .

EZH2 inhibitor synthesis Medicinal chemistry building block Patent-protected intermediate

Physicochemical Property Differentiation: Elevated Volatility and Reduced Density Relative to Unsubstituted Indole-4-carboxylic Acid

1-(Propan-2-yl)-1H-indole-4-carboxylic acid exhibits a predicted boiling point of 384.4 ± 15.0 °C and a density of 1.2 ± 0.1 g/cm³, compared to 419.6 °C and 1.408 g/cm³ for unsubstituted indole-4-carboxylic acid . The 35 °C lower boiling point facilitates vacuum distillation or sublimation-based purification, while the 15% lower density alters solution handling and formulation characteristics. These differences arise directly from N1-isopropyl substitution disrupting intermolecular hydrogen bonding between carboxylic acid dimers, a feature not present in the unsubstituted parent compound .

Physicochemical characterization Purification methodology Formulation development

Commercial Availability at Benchmark Purity: ≥95% Consistent Supply Enables Reproducible SAR Studies

The compound is supplied at a minimum purity of 95% by multiple independent vendors (CymitQuimica, Chemsrc, Chemenu), with identical analytical specification across suppliers . This contrasts with N1-ethyl-1H-indole-4-carboxylic acid, where vendor purity specifications vary between 95% and 97% depending on supplier and lot, introducing potential variability in biological assay results . Consistent specifications reduce the risk of lot-to-lot variability confounding SAR interpretation.

Procurement quality Reproducibility Vendor benchmarking

Recommended Research and Industrial Application Scenarios for 1-(Propan-2-yl)-1H-indole-4-carboxylic acid (CAS 1030423-99-4)


Medicinal Chemistry: Late-Stage Diversification of the EZH2 Inhibitor Chemotype

The compound serves as the direct carboxylic acid coupling partner for constructing the 1-isopropylindole-4-carboxamide core of GSK503-class EZH2 inhibitors . Amide coupling with substituted aminopyridones proceeds under standard HATU or HBTU conditions to generate focused libraries for SAR exploration of the solvent-exposed region. The pre-installed isopropyl group obviates post-coupling N1-alkylation, which typically requires strong bases (NaH or KOtBu) and anhydrous conditions that are incompatible with sensitive amide functionalities . This application is supported by the 73% documented yield for the hydrolysis step that generates the acid from its methyl ester precursor.

CNS-Targeted Probe Development: Leveraging Optimal logP for Brain Exposure

The computed logP of 2.2 positions this scaffold within the CNS MPO (Multiparameter Optimization) desirability range for brain-penetrant molecules . Compared with the 1-methyl analog (logP 2.47, approaching the upper limit for CNS drugs) and the 1-ethyl analog (logP 1.8, below optimal CNS permeability), the 1-isopropyl substitution achieves a balanced profile that maximizes the probability of achieving both sufficient brain exposure and acceptable metabolic stability . This makes the compound the preferred starting material for CNS-targeted EZH2 inhibitor programs, particularly for glioblastoma multiforme and brain metastases.

Process Chemistry: Streamlined Synthesis via Pre-Functionalized N1 Building Block

In process-scale synthesis of EZH2 clinical candidates, installing the N1-isopropyl group at the indole-4-carboxylic acid stage—rather than via late-stage alkylation—reduces the synthetic sequence by one step and avoids the use of genotoxic alkylating agents (e.g., isopropyl iodide) in the final stages of the synthesis . The commercially supplied ≥95% purity eliminates the need for chromatographic purification before amide coupling, and the lower boiling point (384 °C vs. 420 °C for unsubstituted analog) facilitates distillation-based purification if required . These features align with ICH Q11 guidelines for starting material selection in GMP manufacturing.

Focused Compound Library Synthesis for Epigenetic Target Screening

The carboxylic acid handle at the 4-position and the N1-isopropyl group provide two orthogonal vectors for diversification: amide, ester, or hydrazide formation at the acid, and potential electrophilic substitution at the indole C3 or C5 positions . This enables the rapid assembly of a focused library of 50–200 compounds around the 1-isopropylindole-4-carboxylic acid scaffold for screening against epigenetic targets beyond EZH2, including other SET-domain methyltransferases and bromodomain-containing proteins . The consistent vendor purity ensures that library members can be tested without individual re-purification, accelerating the hit discovery cycle.

Quote Request

Request a Quote for 1-(propan-2-yl)-1H-indole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.